3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzaldehyde 3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzaldehyde
Brand Name: Vulcanchem
CAS No.: 346611-54-9
VCID: VC4174380
InChI: InChI=1S/C16H14FIO3/c1-2-20-15-8-12(9-19)7-14(18)16(15)21-10-11-3-5-13(17)6-4-11/h3-9H,2,10H2,1H3
SMILES: CCOC1=C(C(=CC(=C1)C=O)I)OCC2=CC=C(C=C2)F
Molecular Formula: C16H14FIO3
Molecular Weight: 400.188

3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzaldehyde

CAS No.: 346611-54-9

Cat. No.: VC4174380

Molecular Formula: C16H14FIO3

Molecular Weight: 400.188

* For research use only. Not for human or veterinary use.

3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzaldehyde - 346611-54-9

Specification

CAS No. 346611-54-9
Molecular Formula C16H14FIO3
Molecular Weight 400.188
IUPAC Name 3-ethoxy-4-[(4-fluorophenyl)methoxy]-5-iodobenzaldehyde
Standard InChI InChI=1S/C16H14FIO3/c1-2-20-15-8-12(9-19)7-14(18)16(15)21-10-11-3-5-13(17)6-4-11/h3-9H,2,10H2,1H3
Standard InChI Key NKEOMTMBCRRQKA-UHFFFAOYSA-N
SMILES CCOC1=C(C(=CC(=C1)C=O)I)OCC2=CC=C(C=C2)F

Introduction

3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzaldehyde is a complex organic compound characterized by its unique molecular structure. It features a benzaldehyde core with an ethoxy group, a fluorobenzyl ether linkage, and an iodine atom at the fifth position of the benzene ring. The molecular formula of this compound is C16H14FIO3, and its molecular weight is approximately 400.19 g/mol .

Synthesis and Preparation

The synthesis of 3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzaldehyde typically involves multiple steps, including the formation of the benzaldehyde core, introduction of the ethoxy group, and attachment of the fluorobenzyl ether linkage. The iodination step is crucial for introducing the iodine atom at the fifth position.

Biological Activity and Potential Applications

This compound has potential applications in medicinal chemistry due to its unique substituents, which may enhance interactions with biological targets such as enzymes or receptors. The iodine atom can increase binding affinity to certain proteins, while the ethoxy and fluorobenzyl groups may improve solubility and membrane permeability.

Application AreaPotential Role
Medicinal ChemistryBuilding block for pharmaceutical agents
Organic SynthesisVersatile intermediate for complex molecules

Research Findings and Future Directions

Research on 3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzaldehyde is ongoing, with a focus on its chemical reactivity and biological activity. Further studies are needed to elucidate its specific mechanisms of action and potential therapeutic applications.

Comparison with Similar Compounds

Several compounds share structural similarities with 3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzaldehyde. For example:

Compound NameUnique Features
3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehydeLacks the iodo substituent; reduced reactivity
4-[(4-Fluorobenzyl)oxy]-3-iodobenzaldehydeLacks the ethoxy group; affects solubility and reactivity

These comparisons highlight how variations in substituents can affect the properties and potential applications of these compounds.

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